![molecular formula C12H16BrNO4S B1272529 2-{[(4-Bromophenyl)sulfonyl]amino}-4-methylpentanoic acid CAS No. 68305-78-2](/img/structure/B1272529.png)
2-{[(4-Bromophenyl)sulfonyl]amino}-4-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-Bromophenyl)sulfonyl]amino}-4-methylpentanoic acid is a useful research compound. Its molecular formula is C12H16BrNO4S and its molecular weight is 350.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibiotic Detection in Milk Samples
2-{[(4-Bromophenyl)sulfonyl]amino}-4-methylpentanoic acid has been utilized in the development of a sensitive enzyme-linked immunosorbent assay (ELISA) for detecting sulfonamide antibiotics in milk samples. This application leverages the compound's ability to bind selectively to antibodies, making it a valuable tool for ensuring food safety and compliance with regulatory standards (Adrián et al., 2009).
Stereochemical Studies in Marine Toxins
The compound has contributed to the stereochemical understanding of certain amino acids found in marine toxins. By assisting in the stereoselective synthesis of these amino acids, it has played a role in expanding our knowledge of the chemical nature of marine toxins and their potential impact (Giordano et al., 1999).
Coordination Compounds in Spectroscopy
In spectroscopy, the compound has been studied for its ability to interact with palladium(II), forming coordination compounds. This research enhances our understanding of the chemical behavior of such compounds, potentially leading to new applications in catalysis and materials science (Warnke & Trojanowska, 1993).
Antimetabolite Research
The compound has also been involved in the study of antimetabolites, which are substances that interfere with the normal metabolic processes. This research is crucial for the development of new therapeutic agents, particularly in the field of cancer treatment (Perlman et al., 1977).
Analysis of Amino Acids in Wine
The compound's derivatives have been used in the development of methods for analyzing amino acids in wine and other alcoholic beverages. This research is important for understanding the flavor profile and quality of these beverages (Gracia-Moreno et al., 2015).
Biological Evaluation of Derivatives
Research has been conducted on the synthesis and biological evaluation of novel derivatives of this compound. This includes studying their antimicrobial and antioxidant activities, which could lead to the development of new therapeutic agents (Apostol et al., 2022).
Safety and Hazards
Properties
IUPAC Name |
2-[(4-bromophenyl)sulfonylamino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO4S/c1-8(2)7-11(12(15)16)14-19(17,18)10-5-3-9(13)4-6-10/h3-6,8,11,14H,7H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPKNKAQMAGNSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377540 |
Source


|
| Record name | N-(4-Bromobenzene-1-sulfonyl)leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68305-78-2 |
Source


|
| Record name | N-(4-Bromobenzene-1-sulfonyl)leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
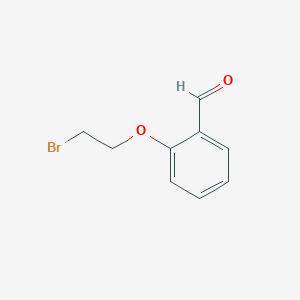
methanone](/img/structure/B1272449.png)
![{2-[(2-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol](/img/structure/B1272452.png)
![{2-[(4-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol](/img/structure/B1272453.png)
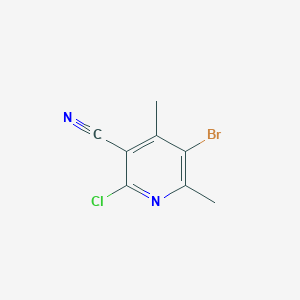

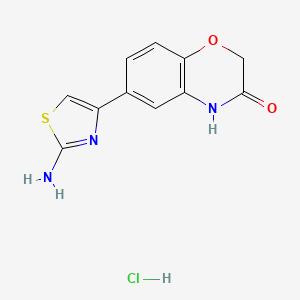
![1-[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone](/img/structure/B1272464.png)
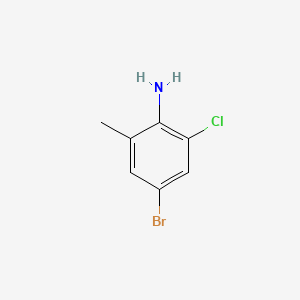
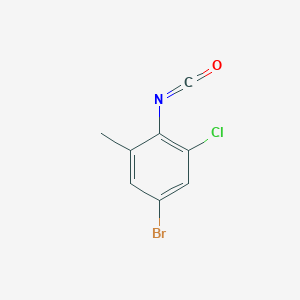

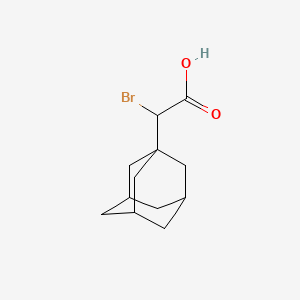
![1-Bicyclo[2.2.1]hept-2-ylethanamine hydrochloride](/img/structure/B1272481.png)

